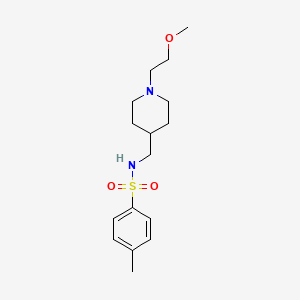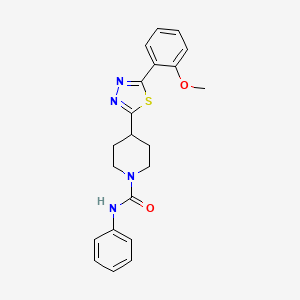![molecular formula C26H29N5O2 B2817081 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890631-93-3](/img/structure/B2817081.png)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a 3,4-dimethoxyphenyl group, a dimethyl group, and a 4-phenylpiperazin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the compound’s planarity, while the substituted groups could influence its overall shape and polarity .Chemical Reactions Analysis
As a nitrogen-containing heterocycle, the pyrazolo[1,5-a]pyrimidine core of this compound could potentially participate in a variety of chemical reactions . The presence of the phenyl and piperazine rings could also enable reactions at these sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar dimethoxyphenyl and phenylpiperazin-1-yl groups could impact its solubility, while the pyrazolo[1,5-a]pyrimidine core could influence its stability and reactivity .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Several studies have been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents highlighted their cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents (Rahmouni et al., 2016). Additionally, another study synthesized and tested pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, revealing significant inhibitory effects on the MCF-7 human breast adenocarcinoma cell line, with some compounds displaying potent inhibitory activity (Abdellatif et al., 2014).
Anti-inflammatory and Antimicrobial Applications
Research has also focused on the anti-inflammatory and antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. A study involving the ultrasound-assisted synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines evaluated their biological activities, revealing notable anti-inflammatory and anti-cancer effects (Kaping et al., 2020). Another investigation synthesized pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, examining their structures through NMR spectroscopy and evaluating their antimicrobial activity, demonstrating their potential in combating microbial infections (Aggarwal et al., 2009).
Enzyme Inhibition
The structural modification of pyrazolo[1,5-a]pyrimidine derivatives to target specific enzymes has been another area of interest. For example, novel arylpiperazines were identified as alpha 1-adrenoceptor subtype-selective antagonists, with implications for treating conditions associated with these receptors (Elworthy et al., 1997).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into its potential applications in various fields, such as medicinal chemistry .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)25(19(2)28-31)20-10-11-22(32-3)23(17-20)33-4/h5-11,16-17H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBUEOQJKNXOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
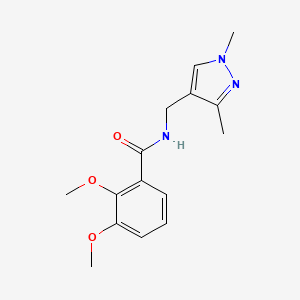
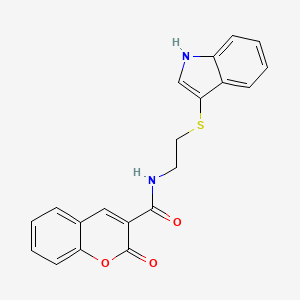
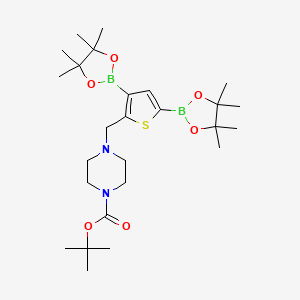



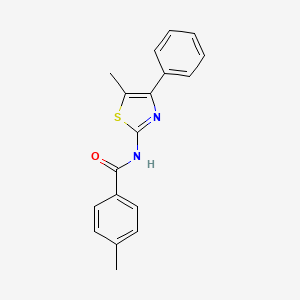
![N-[(4-Tert-butylphenyl)-cyanomethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2817013.png)

![3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817018.png)
